molecular formula C16H16N4O2 B2927910 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034449-29-9

4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2927910
CAS No.: 2034449-29-9
M. Wt: 296.33
InChI Key: KCYIOKUOHXMSOO-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, supplied for laboratory use. This molecule features a benzamide scaffold linked to a pyrazolo[1,5-a]pyrimidine heterocycle, a structural motif recognized for its potent biological activity . Pyrazolo[1,5-a]pyrimidines are a notable class of heterocyclic compounds that have demonstrated potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . These inhibitors work by blocking aberrant signaling pathways that are essential for cancer cell proliferation and survival . Researchers utilize this compound and its analogs to probe the function of various kinases, which are key regulators in cellular processes and are frequently disrupted in cancers . Its core structure serves as a versatile scaffold for the development of novel therapeutic agents, particularly for targeting specific kinases implicated in diseases such as non-small cell lung cancer (NSCLC) and melanoma . The isopropoxy substituent on the benzamide ring is a key functional group that can be optimized to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to specific protein targets, thereby influencing its pharmacokinetic and pharmacodynamic profile . This product is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for drug discovery efforts . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-propan-2-yloxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(2)22-14-5-3-12(4-6-14)16(21)19-13-9-17-15-7-8-18-20(15)10-13/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYIOKUOHXMSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with an isocyanate or an amine to form the benzamide linkage.

    Isopropoxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
This compound Pyrazolo[1,5-a]pyrimidine + benzamide 4-isopropoxy benzamide 352.34 (calculated) Kinase inhibition (hypothesized) N/A
D940 (Patent compound) Pyrazolo[1,5-a]pyrimidine + benzamide 3-(Trifluoromethyl)phenyl, dimethylaminopyrrolidine, ethynyl linker 547 (observed via MS) Kinase inhibition (demonstrated)
D931 (Patent compound) Pyrazolo[1,5-a]pyrimidine + benzamide 4-(Morpholinomethyl)-3-(trifluoromethyl)phenyl, ethynyl linker 477 (observed via MS) Kinase inhibition (demonstrated)
5-Polyfluoroalkylpyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine Polyfluoroalkyl groups at C5 ~250–350 (varies) Analgesic activity

Key Observations:

  • Linker Diversity: Unlike D940/D931, which employ ethynyl linkers to connect the benzamide and pyrazolo[1,5-a]pyrimidine, the target compound directly links the benzamide to the pyrimidine nitrogen, which could restrict conformational flexibility .

Pharmacological Activity

  • Kinase Inhibition: D940 and D931 exhibit potent kinase inhibition due to their trifluoromethyl and morpholine groups, which enhance binding to hydrophobic kinase pockets . The isopropoxy group in the target compound may offer similar benefits but requires experimental validation.
  • Analgesic Activity: 5-Polyfluoroalkylpyrazolo[1,5-a]pyrimidines demonstrate analgesic effects, suggesting that electron-withdrawing substituents (e.g., CF₃) at specific positions modulate activity .

Physicochemical Properties

Property This compound D940 D931
LogP (Predicted) 3.2 4.1 3.8
Solubility (mg/mL) <0.1 (low, due to lipophilic isopropoxy) <0.05 0.1
Metabolic Stability Moderate (isopropoxy may resist oxidation) High (CF₃) Moderate

Notes:

  • The isopropoxy group increases LogP compared to unsubstituted benzamides but remains less lipophilic than trifluoromethyl-containing analogues like D940 .

Research Findings and Implications

  • Regioselectivity: Microwave-assisted synthesis (as in Moustafa et al. ) is critical for avoiding isomerization byproducts common in pyrazolo[1,5-a]pyrimidine synthesis.
  • Biological Potential: The target compound’s isopropoxy group may balance lipophilicity and metabolic stability, making it a candidate for kinase inhibitor optimization. However, ethynyl-linked analogues (e.g., D940) show superior kinase inhibition, likely due to enhanced target engagement .

Biological Activity

4-Isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. This class of compounds has gained attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of biological activities. The following sections summarize key findings related to the compound's biological effects.

Antitumor Activity

Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For instance:

  • Target Kinases : Compounds in this class have been identified as inhibitors of BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer signaling pathways .
  • Mechanism of Action : The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has demonstrated potential as an anti-inflammatory agent:

  • IRAK4 Modulation : Research indicates that derivatives like this compound can modulate Interleukin-1 Receptor Associated Kinase (IRAK4), which plays a significant role in inflammatory responses .
  • Cytokine Production : By inhibiting IRAK4, these compounds may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

Antibacterial and Antifungal Activities

The pharmacological profile of pyrazolo derivatives also includes antibacterial and antifungal effects:

  • In Vitro Studies : Some pyrazole carboxamides have shown notable antifungal activity against phytopathogenic fungi such as Rhizoctonia solani, with effective concentrations significantly lower than traditional antifungals .
  • Broad Spectrum : The antibacterial activity has been observed across various bacterial strains, suggesting a broad-spectrum efficacy.

Case Studies

Several studies have evaluated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFindings
Umesha et al. (2009)Reported significant antimalarial activity in chloroquine-pyrazole analogues against Plasmodium falciparum .
WO2017108723A2Identified IRAK4 modulation properties, suggesting therapeutic potential in inflammatory diseases .
MDPI Study (2021)Highlighted synergistic effects with cytotoxic agents in neuroblastoma models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, and how can reaction conditions be standardized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[1,5-a]pyrimidin-6-amine derivatives (a precursor) are often reacted with activated benzoyl chlorides (e.g., 4-isopropoxybenzoyl chloride) in anhydrous solvents like THF or DMF under reflux (60–80°C). Catalysts such as triethylamine or DMAP may enhance coupling efficiency . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or acetonitrile . Standardizing conditions requires monitoring via TLC/HPLC and optimizing equivalents of reagents (e.g., 1.2–1.5 equivalents of acyl chloride to amine).

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Compare chemical shifts with computational predictions (e.g., DFT calculations) for the pyrazolo[1,5-a]pyrimidine core and benzamide substituents. For instance, the isopropoxy group’s methine proton typically appears as a septet (~δ 4.5–5.0 ppm) .
  • HRMS : Confirm molecular ion peaks ([M+H]+) with <2 ppm error .
  • IR : Validate carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays (ATP competition) or cellular viability assays (MTT/XTT) in cancer cell lines (e.g., HCT-116, MCF-7). Dose-response curves (0.1–100 µM) and IC50 calculations are critical. Include positive controls (e.g., staurosporine) and validate selectivity via counter-screens against non-target kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodology :

Replicate synthesis : Confirm reproducibility under identical conditions.

Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .

Computational validation : Use Gaussian or ORCA for DFT-based NMR shift predictions. Discrepancies >0.5 ppm may indicate impurities or tautomeric forms .

X-ray crystallography : Resolve ambiguity by determining the crystal structure .

Q. What computational strategies can optimize reaction pathways for derivatives of this compound?

  • Methodology :

  • Reaction path searching : Employ density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Machine learning : Train models on existing pyrazolo[1,5-a]pyrimidine reaction datasets to predict yields/conditions for new substituents (e.g., Bayesian optimization) .
  • Solvent selection : Use COSMO-RS simulations to screen solvents for solubility and reactivity .

Q. How can substituent effects on the pyrazolo[1,5-a]pyrimidine core be systematically studied to enhance bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at position 3, hydrophobic groups at position 7). Use parallel synthesis (e.g., 96-well plates) for high-throughput screening .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
  • Co-crystallization : Determine binding modes with target proteins (e.g., kinases) to guide rational design .

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